molecular formula C22H22N4O4 B11232992 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11232992
M. Wt: 406.4 g/mol
InChI Key: VEDMYCPUTZZLDA-UHFFFAOYSA-N
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Description

1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a pyridazine ring, carbamoyl groups, and various substituents

Preparation Methods

The synthesis of 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 3,5-dimethylphenyl and 4-methoxyphenyl groups are introduced through substitution reactions.

    Carbamoylation: The carbamoyl groups are added using carbamoyl chloride or similar reagents under controlled conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-14-10-15(2)12-17(11-14)23-20(27)13-26-21(28)9-8-19(25-26)22(29)24-16-4-6-18(30-3)7-5-16/h4-12H,13H2,1-3H3,(H,23,27)(H,24,29)

InChI Key

VEDMYCPUTZZLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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